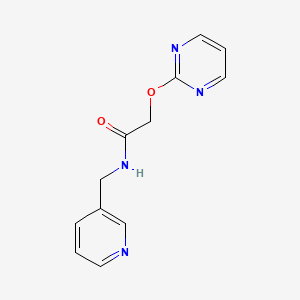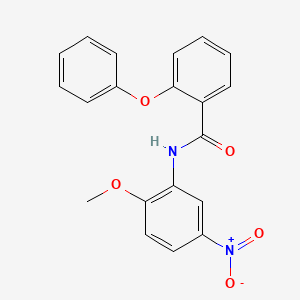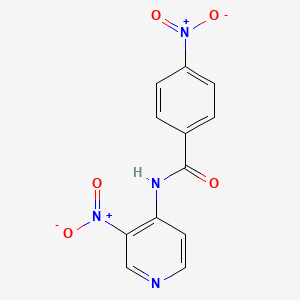![molecular formula C18H20N2O2 B2412598 N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1396625-34-5](/img/structure/B2412598.png)
N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide” is a complex organic molecule. It contains a bicyclic structure known as an 8-azabicyclo[3.2.1]octane . This structure is a key feature of a family of compounds known as tropane alkaloids, which have a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of compounds with an 8-azabicyclo[3.2.1]octane structure often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . It’s a bicyclic structure that is denser than its open-structured counterparts .Chemical Reactions Analysis
The chemical reactions involving compounds with an 8-azabicyclo[3.2.1]octane structure can be quite complex. They often involve enantioselective construction of an acyclic starting material .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide:
Pharmaceutical Development
This compound’s unique structure, featuring a nitrogen-containing heterocycle, makes it a promising candidate in drug discovery. Its potential bioactivity can be harnessed for developing new therapeutic agents, particularly in targeting neurological disorders due to its structural similarity to tropane alkaloids .
Synthetic Organic Chemistry
The 8-azabicyclo[3.2.1]octane scaffold is a valuable intermediate in synthetic organic chemistry. It can be used in the total synthesis of complex natural products and bioactive molecules. The compound’s rigid bicyclic structure provides a stable framework for constructing diverse chemical entities .
Catalysis
N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can serve as a ligand in catalytic processes. Its nitrogen atom can coordinate with metal centers, facilitating various catalytic reactions, including asymmetric synthesis and polymerization .
Material Science
In material science, this compound can be explored for its potential in creating novel polymers and materials. Its rigid structure and functional groups allow for the design of materials with specific mechanical and chemical properties .
Photochemistry
The compound’s structural features make it suitable for photochemical applications. It can be used in the development of light-sensitive materials and photoreactive compounds, which are essential in fields like photodynamic therapy and imaging .
Biomolecular Research
In biomolecular research, this compound can be utilized as a probe or a building block for studying biological systems. Its ability to interact with biological macromolecules can help in understanding protein-ligand interactions and enzyme mechanisms .
Environmental Chemistry
The compound’s stability and reactivity can be leveraged in environmental chemistry for the development of sensors and remediation agents. It can be used to detect and neutralize environmental pollutants, contributing to cleaner and safer environments .
Agricultural Chemistry
In agricultural chemistry, this compound can be explored for its potential as a pesticide or herbicide. Its bioactive properties can help in developing new agrochemicals that are effective against pests and diseases while being environmentally friendly .
Mechanism of Action
Target of Action
The primary target of N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is the Macrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix proteins, which is essential for tissue remodeling and cell migration.
Mode of Action
It is believed to interact with its target, the macrophage metalloelastase, leading to changes in the enzyme’s activity
Biochemical Pathways
extracellular matrix degradation and tissue remodeling . The downstream effects of these pathways can include changes in cell migration and tissue structure .
Result of Action
Given its target, it may influence processes related totissue remodeling and cell migration
Future Directions
The future directions for research on “N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide” and related compounds could include further exploration of their synthesis, properties, and potential biological activities. The 8-azabicyclo[3.2.1]octane scaffold, in particular, is a key feature of many biologically active compounds and is a focus of ongoing research .
properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(20-15-8-9-16(20)12-22-11-15)19-10-14-6-3-5-13-4-1-2-7-17(13)14/h1-7,15-16H,8-12H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUWSQJRICHJCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2412518.png)


![2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2412523.png)
![2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane](/img/structure/B2412525.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2412528.png)

![(4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2412530.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime](/img/structure/B2412535.png)
![6-(2-Methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2412538.png)